1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 80°C to 120°C .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione include other imidazo[1,2-c]pyrimidine derivatives and thione-containing heterocycles. These compounds share structural features and often exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties .
Some similar compounds include:
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-one
- 1-(2-Bromoethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-4-thione
Properties
CAS No. |
7151-75-9 |
---|---|
Molecular Formula |
C8H10ClN3S |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione |
InChI |
InChI=1S/C8H10ClN3S/c9-2-4-11-5-6-12-7(11)1-3-10-8(12)13/h1,3H,2,4-6H2 |
InChI Key |
CIJSNLDSRCPRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=NC2=S)N1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.